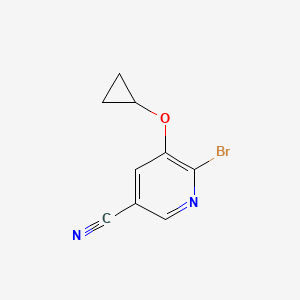![molecular formula C13H8FN3O4 B14810102 2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine is an organic compound with the molecular formula C13H8FN3O4. It is characterized by the presence of both fluoro and nitro functional groups attached to a benzylideneamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine typically involves the condensation reaction between 2-fluoro-5-nitroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of (2-fluoro-5-aminophenyl)(3-aminobenzylidene)amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine: Unique due to the combination of fluoro and nitro groups on the benzylideneamine structure.
(2-chloro-5-nitrophenyl)(3-nitrobenzylidene)amine: Similar structure but with a chloro group instead of a fluoro group.
(2-bromo-5-nitrophenyl)(3-nitrobenzylidene)amine: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The uniqueness of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine lies in the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets .
Properties
Molecular Formula |
C13H8FN3O4 |
|---|---|
Molecular Weight |
289.22 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8FN3O4/c14-12-5-4-11(17(20)21)7-13(12)15-8-9-2-1-3-10(6-9)16(18)19/h1-8H |
InChI Key |
HKIHZPVIGCAZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


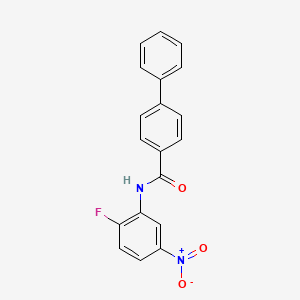
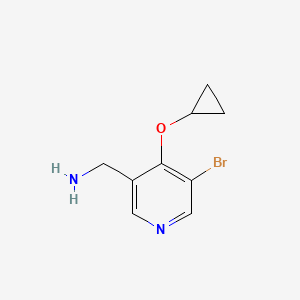
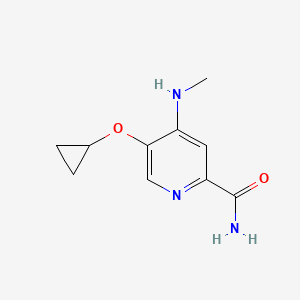
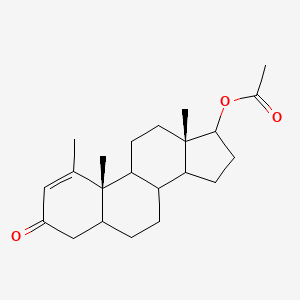
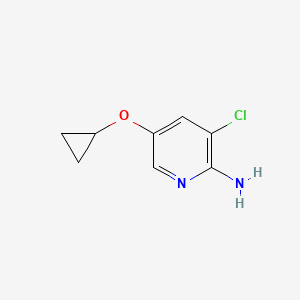
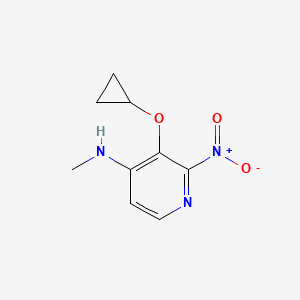
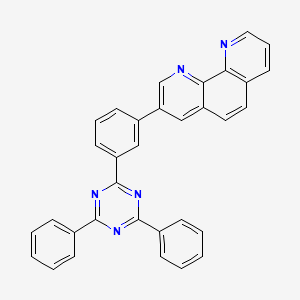
![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)

![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
